molecular formula C20H13BrN4O B8557776 N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide CAS No. 214484-12-5

N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide

Cat. No. B8557776
M. Wt: 405.2 g/mol
InChI Key: PBDJWRUCRSLDEM-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

Triethylamine (0.359 g, 3.55 mmol) and butyryl chloride (0.380 g, 3.55 mmol) were added to an ice cold solution of 1.00 g (2.96 mmol) of 6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile in 12 mL of tetrahydrofuran under N2. After stirring overnight at 25° C., volatile material was removed, and the residue was slurried with water and collected. The residue was washed with boiling methanol and dried in vacuo to give 0.773 g of brown powder; mp 276-277° C.(dec).
Quantity
0.359 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[O:12])[CH2:9][CH2:10][CH3:11].[NH2:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[N:21]=[CH:20][C:19]([C:25]#[N:26])=[C:18]2[NH:27][C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([Br:34])[CH:29]=1>O1CCCC1>[Br:34][C:30]1[CH:29]=[C:28]([NH:27][C:18]2[C:17]3[C:22](=[CH:23][CH:24]=[C:15]([NH:14][C:8](=[O:12])[C:9]#[C:10][CH3:11])[CH:16]=3)[N:21]=[CH:20][C:19]=2[C:25]#[N:26])[CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
0.359 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.38 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1 g
Type
reactant
Smiles
NC=1C=C2C(=C(C=NC2=CC1)C#N)NC1=CC(=CC=C1)Br
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile material was removed
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
The residue was washed with boiling methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C(C=NC2=CC=C(C=C12)NC(C#CC)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.773 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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